molecular formula C21H22F3N3O7 B12452623 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol CAS No. 1820574-60-4

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol

Cat. No.: B12452623
CAS No.: 1820574-60-4
M. Wt: 485.4 g/mol
InChI Key: CYJCBTNBUBLAGU-WOCWXWTJSA-N
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Description

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol is a nucleoside analog characterized by a pyrazolo-pyridine core substituted with a trifluoromethyl (-CF₃) group and a 3,4,5-trimethoxyphenyl moiety. Its tetrahydrofuran backbone includes a hydroxymethyl group and vicinal diols, conferring both hydrophilicity and structural rigidity.

Properties

CAS No.

1820574-60-4

Molecular Formula

C21H22F3N3O7

Molecular Weight

485.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H22F3N3O7/c1-31-13-4-9(5-14(32-2)18(13)33-3)12-6-11(21(22,23)24)10-7-25-27(19(10)26-12)20-17(30)16(29)15(8-28)34-20/h4-7,15-17,20,28-30H,8H2,1-3H3/t15-,16-,17-,20-/m1/s1

InChI Key

CYJCBTNBUBLAGU-WOCWXWTJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including:

    Formation of the tetrahydrofuran ring: This could be achieved through cyclization reactions involving diols or epoxides.

    Introduction of the pyrazolo-pyridine moiety: This might involve the condensation of appropriate precursors under acidic or basic conditions.

    Functional group modifications: The trifluoromethyl and trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The compound features:

  • Tetrahydrofuran-3,4-diol core : A cyclic ether diol with hydroxyl groups at positions 3 and 4.

  • Pyrazolo-pyridine moiety : A fused heterocyclic system with nitrogen atoms, contributing to aromatic stability.

  • Trifluoromethyl group : Electron-withdrawing group enhancing lipophilicity.

  • 3,4,5-trimethoxyphenyl substituent : Electron-donating methoxy groups attached to a phenyl ring.

These groups suggest potential reactivity in nucleophilic substitutions , electrophilic aromatic substitutions , and protection/deprotection reactions of hydroxyl groups .

Hydroxymethyl Group Reactions

  • Oxidation : Conversion to a carboxylic acid or aldehyde under oxidizing conditions (e.g., KMnO₄, MnO₂).

  • Substitution : Replacement with other nucleophiles (e.g., -OH → -OR or -NH₂) via activation (e.g., tosylate formation).

  • Protection/Deprotection : Temporary masking of hydroxyl groups using silyl ethers or acetal formation to prevent interference in other reactions .

Trifluoromethyl Group Reactions

  • Stability under basic/acidic conditions : Generally inert to hydrolysis but may participate in electrophilic aromatic substitution if activated.

  • Metallation : Potential for cross-coupling reactions (e.g., Suzuki) if positioned on an aromatic ring .

Pyrazolo-pyridine Moiety Reactions

  • Nucleophilic substitution : Replacement of nitrogen-attached groups (e.g., halogenation or alkylation).

  • Electrophilic substitution : Reactions at the pyridine ring (e.g., nitration, sulfonation) if activated by electron-donating groups.

Physical and Chemical Data

Property Value Source
Molecular FormulaC₂₁H₂₂F₃N₃O₇
Molecular Weight485.42 g/mol
CAS Number1820574-60-4
MDL NumberMFCD16621536

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in organic synthesis.

Biology

Due to its structural complexity, the compound might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Industry

In industry, the compound could be used in the development of new materials, catalysts, or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, the compound might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Trifluoromethyl (-CF₃) Group

Fluorinated substituents are critical for modulating lipophilicity and metabolic stability:

  • Floxuridine (): A fluorinated uridine derivative with reduced hydroxyl groups shows decreased antifungal activity compared to 5-fluorouridine, highlighting the balance between hydrophilicity and substituent bulk .
  • Compound 16 (): A fluorinated triazolo-pyrimidine nucleoside with a -CF₃ group exhibits enhanced enzymatic stability, suggesting the trifluoromethyl group in the target compound may similarly resist oxidative degradation .

3,4,5-Trimethoxyphenyl Group

Aromatic methoxy groups enhance lipophilicity and membrane permeability:

  • Compound 8 (): Features a thiophen-2-ylmethyl group, which is less lipophilic (LogP ~1.2) than the trimethoxyphenyl group (predicted LogP ~2.8 for the target compound) .
  • Compound 9c (): Contains a benzylamino group; the trimethoxyphenyl substituent in the target compound may offer improved π-π interactions with hydrophobic enzyme pockets .

Functional Group Modifications

Hydroxymethyl and Diol Groups

Vicinal diols are critical for hydrogen bonding with biological targets:

  • Compound 12a (): (2R,3R,4S,5R)-2-(2-Chloro-6-((1-hydroxy-3-phenylpropan-2-yl)-amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol uses diols for adenosine receptor binding, achieving IC₅₀ values in the nanomolar range .
  • Empagliflozin Impurity (): A tetrahydrofuran-based antidiabetic agent with diols shows that stereochemistry (2R,3S,4R,5R) is crucial for target specificity .

Key Insight : The target compound’s diol configuration may confer selectivity for kinases or nucleoside transporters.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Predicted LogP Biological Activity (Example) Source
Target Compound Pyrazolo-pyridine -CF₃, 3,4,5-trimethoxyphenyl ~500 (estimated) 2.8 Antiviral (hypothesized) N/A
Compound 9a () Purine Methylamino 283.23 -1.1 Adenosine receptor agonist
Floxuridine () Uridine Fluorine at C5 246.20 -0.5 Antifungal (EC₅₀: 12 µM)
Compound 16 () Triazolo-pyrimidine -CF₃, amino 270.22 0.9 Kinase inhibition (IC₅₀: 0.8 nM)
Compound 8 () Purine Thiophen-2-ylmethyl 454.45 1.2 Antiproliferative (GI₅₀: 5 µM)

Research Implications

The trifluoromethyl and trimethoxyphenyl groups in the target compound suggest superior metabolic stability and target affinity compared to non-fluorinated analogs like Compound 9a . Future studies should prioritize synthesizing this compound and evaluating its activity against adenosine deaminase and related enzymes.

Biological Activity

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential therapeutic applications. Its unique structure suggests diverse biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C22H24F3N3O5C_{22}H_{24}F_3N_3O_5 with a molecular weight of approximately 483.5 g/mol. The presence of multiple functional groups, including hydroxymethyl and trifluoromethyl moieties, contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H24F3N3O5
Molecular Weight483.5 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation .

Case Study:
A study on related pyrazole compounds demonstrated their effectiveness against BRAF(V600E) and EGFR pathways, which are critical in melanoma and lung cancer therapies. This suggests that our compound could potentially exhibit similar antitumor effects.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Study:
In vitro studies have shown that certain pyrazole compounds significantly reduce inflammation markers in macrophage cell lines, indicating a potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar tetrahydrofuran derivatives have been explored for their ability to combat bacterial infections, including strains resistant to conventional antibiotics .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrazole derivatives. These studies reveal that modifications in the molecular structure can lead to enhanced biological activity.

Study FocusFindings
Antitumor ActivityEffective against BRAF and EGFR
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against resistant bacteria

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can stereochemical purity be validated?

Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Pyrazolo-pyridine core formation : Condensation of 3,4,5-trimethoxyphenylboronic acid with a trifluoromethyl-substituted pyridinone precursor under Suzuki-Miyaura conditions .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure the (2R,3S,4R,5R) configuration. Validation requires:
    • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) to confirm vicinal diol orientations .
    • X-ray crystallography : Definitive assignment of absolute configuration via single-crystal analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for weighing and reactions to mitigate inhalation risks .
  • Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate its mechanism of action?

Answer:

  • Competitive binding assays : Use 32^{32}P-radiolabeled ATP in kinase activity assays (e.g., for CDK or JAK kinases). Measure IC50_{50} values via scintillation counting .
  • Crystallographic studies : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding interactions, particularly with the pyrazolo-pyridine core and trimethoxyphenyl moiety .
  • Selectivity profiling : Screen against a panel of 100+ kinases using fluorescence-based assays (e.g., Adapta Kinase Assay) to assess off-target effects .

Q. How should discrepancies in cytotoxicity data across cell lines be addressed?

Answer:

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time. Use ATP-based viability assays (e.g., CellTiter-Glo) for consistency .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media via LC-MS to rule out false negatives due to instability .
  • Cell line validation : Confirm genetic and proteomic profiles (e.g., kinase expression levels via Western blot) to correlate cytotoxicity with target presence .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

Answer:

  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using force fields (e.g., CHARMM) and logP calculations (XLogP3 ~2.1) .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate solubility (e.g., ESOL: -2.98), CYP450 interactions, and plasma protein binding .
  • Docking studies : Employ AutoDock Vina to model interactions with cytochrome P450 enzymes, guiding structural modifications to reduce metabolic clearance .

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values for related kinase inhibitors?

Answer:

  • Standardized reference compounds : Include staurosporine or imatinib as positive controls in parallel assays .
  • Kinase activity normalization : Express data as % inhibition relative to maximal ATPase activity (e.g., using Z’-factor validation) .
  • Data meta-analysis : Compare results across published studies using platforms like ChEMBL, adjusting for assay temperature/pH variations .

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